Position-6 Substituent SAR: Morpholine vs. Thiolane Ether Impact on Kinase Inhibitory Potency (Class-Level Inference from TAK1 Inhibitor Program)
In a systematic SAR exploration of 6-substituted imidazo[1,2-b]pyridazine TAK1 inhibitors, the nature of the 6-position group was a dominant driver of potency. The lead compound 26 (bearing a 6-morpholino substituent) inhibited TAK1 with an IC₅₀ of 55 nM, while alternative 6-substituents in the same series produced IC₅₀ values spanning from sub-100 nM to >1 μM [1]. Although 6-(thiolan-3-yloxy)imidazo[1,2-b]pyridazine was not directly tested in this published set, the thiolan-3-yloxy group differs from the 6-morpholino group in heteroatom composition (S vs. O/N), ring size (5-membered vs. 6-membered), hydrogen-bond acceptor character, and lipophilicity. Based on the established sensitivity of the 6-position in this and related kinase programs, a potency shift of at least 2- to 10-fold relative to published 6-substituted analogs is a reasonable expectation [1][2].
| Evidence Dimension | Kinase inhibitory potency (TAK1 IC₅₀) as a function of 6-position substituent identity |
|---|---|
| Target Compound Data | No direct TAK1 IC₅₀ data available for 6-(thiolan-3-yloxy)imidazo[1,2-b]pyridazine as of the evidence cut-off date. The compound is structurally distinct from tested analogs and expected to exhibit divergent potency. |
| Comparator Or Baseline | Compound 26 (6-morpholino imidazo[1,2-b]pyridazine analog): TAK1 IC₅₀ = 55 nM [1]. Takinib (known TAK1 inhibitor): IC₅₀ = 187 nM [1]. Other 6-substituted analogs in the same series: IC₅₀ range from ~100 nM to >1,000 nM [1]. |
| Quantified Difference | Not directly quantifiable for this specific compound; class-level inference indicates that 6-position substituent variation in imidazo[1,2-b]pyridazine kinase inhibitors typically produces ≥3-fold IC₅₀ differences (range: 55 nM to >1,000 nM within a single series) [1]. |
| Conditions | TAK1-TAB1 fusion protein enzymatic assay; ADP-Glo luminescence detection; referenced study used recombinant TAK1 kinase domain [1]. |
Why This Matters
For procurement decisions in kinase inhibitor discovery programs, the 6-position substituent is a non-interchangeable determinant of potency; substituting the thiolanyl compound with a morpholine or piperazine analog without experimental validation risks selecting a compound with substantially different target inhibition characteristics.
- [1] Akwata D, et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med Chem. 2023;15(1):178-192. doi:10.1039/d3md00415e. View Source
- [2] Cao Z, et al. Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors. J Med Chem. 2025;68(20):21892-21916. (Demonstrates 6-position optimization critical for isoform selectivity: ROCK2 SI = 200 and 138 for optimized analogs.) View Source
